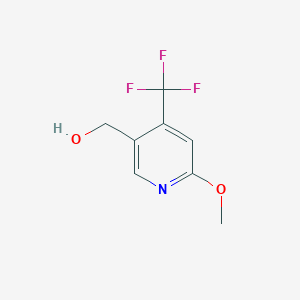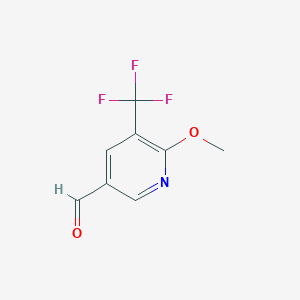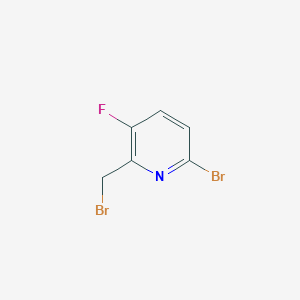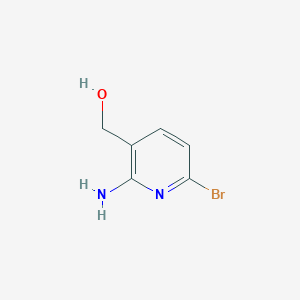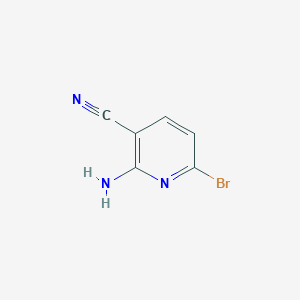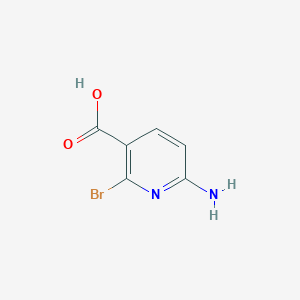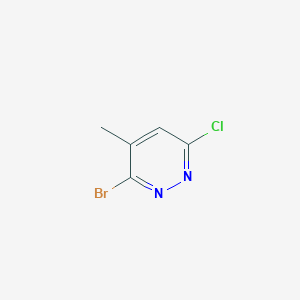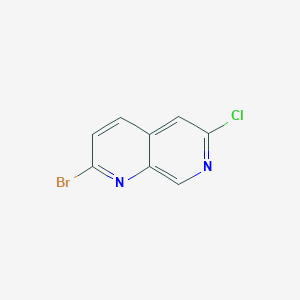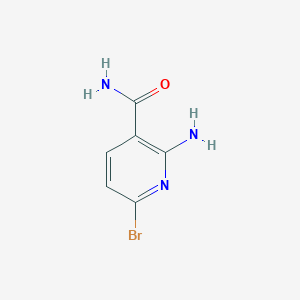
2-Amino-6-bromonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-6-bromonicotinamide is an organic compound with the molecular formula C₆H₆BrN₃O It is a derivative of nicotinamide, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a bromine atom, and the hydrogen atom at the 2-position is replaced by an amino group
准备方法
Synthetic Routes and Reaction Conditions
2-Amino-6-bromonicotinamide can be synthesized through several methods. One common approach involves the bromination of 2-amino-nicotinamide. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 6-position.
Another method involves the Suzuki-Miyaura coupling reaction, where this compound is synthesized by coupling 2-amino-6-bromopyridine with an appropriate boronic acid derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for further applications.
化学反应分析
Types of Reactions
2-Amino-6-bromonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The amino group at the 2-position can undergo oxidation to form nitroso or nitro derivatives, while reduction can yield corresponding amines or hydrazines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck reactions to form carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents such as dimethyl sulfoxide or ethanol.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide, potassium permanganate, or nitric acid.
Reduction Reactions: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate or cesium carbonate, and solvents like tetrahydrofuran or dimethylformamide.
Major Products
Substitution Products: Various substituted nicotinamides depending on the nucleophile used.
Oxidation Products: Nitroso or nitro derivatives of this compound.
Reduction Products: Amines or hydrazines derived from the reduction of the amino group.
Coupling Products: Functionalized nicotinamides with diverse substituents at the 6-position.
科学研究应用
2-Amino-6-bromonicotinamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to nicotinamide adenine dinucleotide (NAD) analogs.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Chemical Biology: The compound is used as a probe to study biochemical pathways involving nicotinamide derivatives.
作用机制
The mechanism of action of 2-amino-6-bromonicotinamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes that utilize nicotinamide adenine dinucleotide (NAD) as a cofactor by mimicking the structure of NAD and competing for the active site.
Receptor Modulation: It can modulate the activity of receptors involved in cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and inflammation.
Electron Transfer: In material science applications, the compound’s electronic properties facilitate electron transfer processes in organic semiconductors and LEDs.
相似化合物的比较
2-Amino-6-bromonicotinamide can be compared with other similar compounds such as:
2-Amino-6-chloronicotinamide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and electronic properties.
2-Amino-6-fluoronicotinamide: Contains a fluorine atom, which significantly alters its chemical behavior and biological activity.
2-Amino-6-iodonicotinamide: The presence of an iodine atom affects its reactivity in substitution and coupling reactions.
Uniqueness
This compound is unique due to the specific electronic and steric effects imparted by the bromine atom, which influence its reactivity and interactions with biological targets. Its versatility in synthetic applications and potential for diverse biological activities make it a valuable compound in various research fields.
属性
IUPAC Name |
2-amino-6-bromopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H,(H2,8,10)(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGBWWLBWAZIFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)N)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
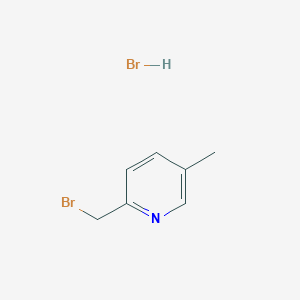
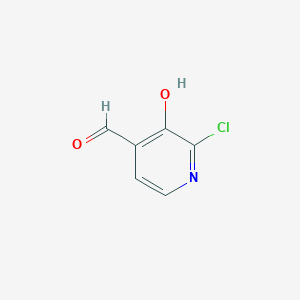
![1H-Pyrazolo[3,4-b]pyrazin-3(2H)-one](/img/structure/B8053132.png)
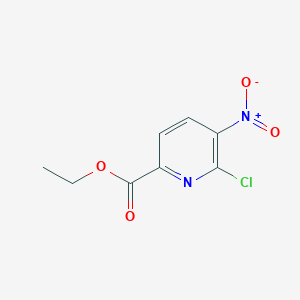
![5,7-Dichloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8053145.png)
![3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B8053160.png)
